![molecular formula C20H22N2O9S B15001957 methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate](/img/structure/B15001957.png)
methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, sulfonyl, and benzoxazinyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazinyl Intermediate: The synthesis begins with the preparation of the benzoxazinyl intermediate through a cyclization reaction of an appropriate precursor.
Sulfonylation: The benzoxazinyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Trimethoxybenzoate: The sulfonylated intermediate is coupled with methyl 3,4,5-trimethoxybenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: A simpler analog with similar methoxy groups but lacking the benzoxazinyl and sulfonyl functionalities.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Contains a nitro group instead of the benzoxazinyl and sulfonyl groups, leading to different chemical reactivity and biological activity.
Methyl 3,4,5-trimethoxy-2-(nicotinamido)benzoate: A related compound with a nicotinamido group, exhibiting different biological properties.
Properties
Molecular Formula |
C20H22N2O9S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 3,4,5-trimethoxy-2-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C20H22N2O9S/c1-10-19(23)21-13-8-11(6-7-14(13)31-10)32(25,26)22-16-12(20(24)30-5)9-15(27-2)17(28-3)18(16)29-4/h6-10,22H,1-5H3,(H,21,23) |
InChI Key |
YBFVALLUESYYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(C(=C(C=C3C(=O)OC)OC)OC)OC |
Origin of Product |
United States |
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